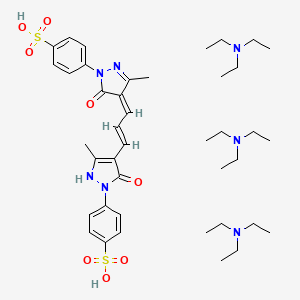
Einecs 282-118-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, methyl, and sulphonyl groups.
准备方法
The synthesis of Einecs 282-118-4 involves multiple steps and specific reaction conditions. The preparation typically starts with the formation of the core pyrazole structure, followed by the introduction of various substituents through a series of chemical reactions. The synthetic route may involve:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Introduction of the allylidene group: This step involves the reaction of the pyrazole derivative with an appropriate aldehyde under basic conditions.
Complexation with triethylamine: The final step involves the formation of a complex with triethylamine to enhance the solubility and stability of the compound.
化学反应分析
Einecs 282-118-4 undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring, leading to the formation of dihydropyrazole derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Einecs 282-118-4 has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Einecs 282-118-4 involves its interaction with specific molecular targets and pathways. The compound’s sulphonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The pyrazole ring structure allows it to bind to various receptors, modulating their function. These interactions can lead to a range of biological effects, including anti-inflammatory and antimicrobial activities .
相似化合物的比较
Einecs 282-118-4 can be compared with other similar compounds, such as:
4-[4,5-dihydro-4-[3-[5-hydroxy-3-methyl-1-(4-sulphophenyl)-1H-pyrazol-4-yl]allylidene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid: This compound shares a similar core structure but lacks the triethylamine complexation.
1-ethyl-3-methyl-1H-imidazol-3-ium 4-methylbenzenesulfonate: Another sulphonyl-containing compound with different functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its complexation with triethylamine, which enhances its solubility and stability, making it suitable for a wide range of applications.
生物活性
Einecs 282-118-4 refers to Tris(2-chloroethyl) phosphate (TCEP), a chemical compound used primarily as a flame retardant and plasticizer. This article explores the biological activity of TCEP, including its toxicological effects, mechanisms of action, and relevant case studies.
- Chemical Name : Tris(2-chloroethyl) phosphate
- CAS Number : 115-96-8
- Molecular Formula : C6H12Cl3O4P
- Molecular Weight : 285.49 g/mol
Biological Activity Overview
TCEP has been studied for its potential toxicity and biological effects, particularly in relation to human health and environmental impact. Its biological activity can be categorized into several areas:
-
Toxicity
- TCEP is classified as a suspected endocrine disruptor and has been linked to reproductive toxicity.
- It exhibits cytotoxic effects on various cell lines, indicating potential genotoxicity.
-
Mechanisms of Action
- TCEP acts by interfering with cellular signaling pathways, particularly those involving phospholipids and phosphoproteins.
- It has been shown to induce oxidative stress in cells, leading to apoptosis.
-
Environmental Impact
- TCEP is persistent in the environment and has been detected in water sources, raising concerns about its bioaccumulation in aquatic organisms.
Table 1: Summary of Toxicological Findings on TCEP
Case Studies
-
Reproductive Toxicity Study
A study conducted on rats exposed to TCEP showed significant reproductive impairments, including reduced fertility rates and developmental abnormalities in offspring. The study highlighted the need for further investigation into the mechanisms by which TCEP affects reproductive health. -
Aquatic Toxicity Assessment
Research assessing the impact of TCEP on aquatic life revealed that it poses a risk to fish and invertebrates at environmentally relevant concentrations. The study indicated that TCEP could disrupt endocrine functions in aquatic organisms, leading to altered reproductive behaviors.
Regulatory Status
TCEP is regulated under various environmental protection laws due to its toxicological profile. The U.S. Environmental Protection Agency (EPA) monitors its use and potential environmental impact under the Toxic Substances Control Act (TSCA). In the European Union, TCEP is listed under REACH regulations, requiring registration and assessment of its risks.
属性
CAS 编号 |
84100-38-9 |
|---|---|
分子式 |
C41H65N7O8S2 |
分子量 |
848.1 g/mol |
IUPAC 名称 |
N,N-diethylethanamine;4-[5-methyl-4-[(E,3Z)-3-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]prop-1-enyl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid |
InChI |
InChI=1S/C23H20N4O8S2.3C6H15N/c1-14-20(22(28)26(24-14)16-6-10-18(11-7-16)36(30,31)32)4-3-5-21-15(2)25-27(23(21)29)17-8-12-19(13-9-17)37(33,34)35;3*1-4-7(5-2)6-3/h3-13,24H,1-2H3,(H,30,31,32)(H,33,34,35);3*4-6H2,1-3H3/b4-3+,21-5-;;; |
InChI 键 |
ZWHKHVSRKYPVHM-NKDDPAPKSA-N |
手性 SMILES |
CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CC1=C(C(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)O)/C=C/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C |
规范 SMILES |
CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CC1=C(C(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)O)C=CC=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















